molecular formula C21H21N3O B5516367 1-{[(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}NAPHTHALEN-2-OL

1-{[(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}NAPHTHALEN-2-OL

Cat. No.: B5516367
M. Wt: 331.4 g/mol
InChI Key: CYKZOPPXWPWGLE-UHFFFAOYSA-N
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Description

1-{[(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}NAPHTHALEN-2-OL is a complex organic compound that belongs to the class of benzodiazoles and naphthalenes This compound is characterized by its unique structure, which combines a benzodiazole ring with a naphthalene moiety, connected through an aminomethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}NAPHTHALEN-2-OL typically involves multi-step organic reactions. One common approach is the condensation of 1-propyl-1H-benzodiazole-2-amine with 2-hydroxy-1-naphthaldehyde under basic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled temperature, and pressure conditions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-{[(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}NAPHTHALEN-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone or quinone derivative.

    Reduction: The imine intermediate formed during synthesis can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzodiazole or naphthalene rings, introducing various substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products:

  • Oxidation products include naphthoquinones.
  • Reduction products include primary amines.
  • Substitution products vary depending on the substituent introduced.

Scientific Research Applications

1-{[(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}NAPHTHALEN-2-OL has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.

Comparison with Similar Compounds

  • 1-{[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}NAPHTHALEN-2-OL
  • 1-{[(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}NAPHTHALEN-2-OL
  • 1-{[(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}NAPHTHALEN-2-OL

Uniqueness: 1-{[(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}NAPHTHALEN-2-OL is unique due to its specific propyl substitution on the benzodiazole ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to its analogs.

Properties

IUPAC Name

1-[[(1-propylbenzimidazol-2-yl)amino]methyl]naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O/c1-2-13-24-19-10-6-5-9-18(19)23-21(24)22-14-17-16-8-4-3-7-15(16)11-12-20(17)25/h3-12,25H,2,13-14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKZOPPXWPWGLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1NCC3=C(C=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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